(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The amine group can undergo nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or hydrocarbon derivatives.
Substitution: Amides, ureas, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of various complex molecules.
Biology: The compound is utilized in biological research to study the effects of fluorine substitution on the activity of amine-containing biomolecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific receptors or enzymes involved in various diseases .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for developing new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
®-1-(4-Trifluoromethylphenyl)ethanol: This compound shares a similar structure but with a trifluoromethyl group instead of a single fluorine atom.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound contains a methoxy group and a triazole ring, offering different chemical properties and applications.
Uniqueness: The uniqueness of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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